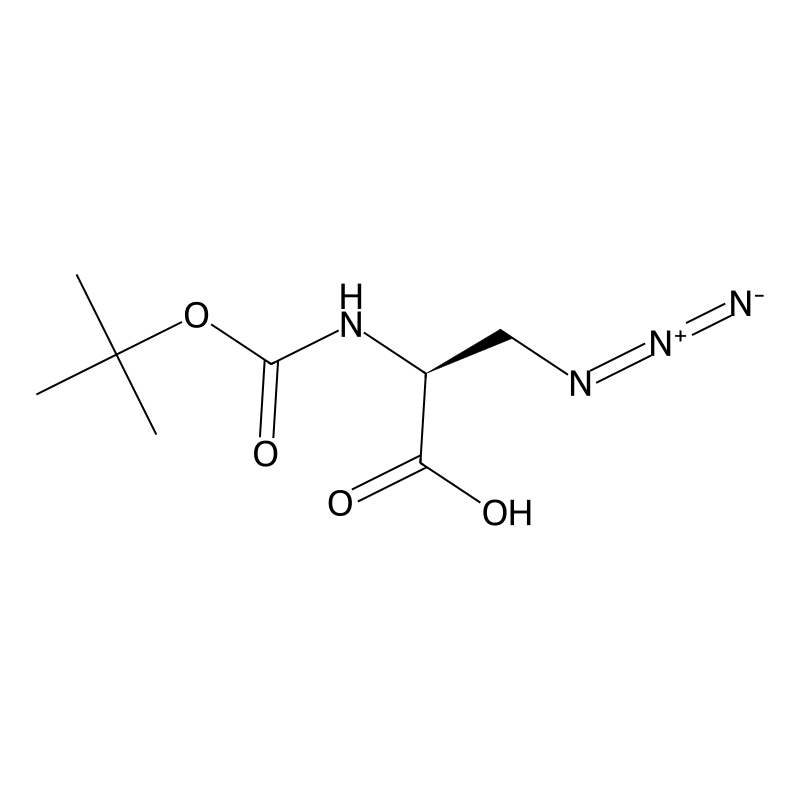

N-Boc-3-azido-L-alanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Boc-3-azido-L-alanine is a highly specialized, orthogonally protected unnatural amino acid utilized primarily as a bioorthogonal handle in peptide synthesis and bioconjugation. Featuring the shortest possible aliphatic azide side chain—consisting of a single methylene group—it introduces minimal steric bulk compared to longer homologues. This structural compactness makes it highly relevant for copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation. In industrial and academic procurement, it is prioritized for Boc-strategy solid-phase peptide synthesis (SPPS) or complex solution-phase peptidomimetic construction where acid-labile alpha-amine deprotection is required alongside a highly reactive, minimally perturbing azide functional group .

Substituting N-Boc-3-azido-L-alanine with longer-chain analogs, such as N-Boc-azidohomoalanine (Aha) or N-Boc-azidolysine, introduces additional methylene units that increase steric bulk, alter cross-linking distances, and can severely disrupt the native secondary structure or receptor binding affinity of the target peptide [1]. Conversely, substituting it with the more common Fmoc-3-azido-L-alanine fails in synthetic routes requiring basic conditions or orthogonal deprotection strategies, as the base-labile Fmoc group would be prematurely cleaved during basic functionalization steps [2]. Furthermore, the proximity of the azide to the peptide backbone in the Dap(N3) residue provides distinct vibrational stark effects for IR spectroscopy that cannot be replicated by longer-chain homologs, rendering generic substitution biophysically unviable [3].

References

- [1] Link, A. J., Vink, M. K., & Tirrell, D. A. (2004). Presentation and detection of azide functionality in bacterial cell surface proteins. Journal of the American Chemical Society, 126(34), 10598-10602.

- [2] Lundquist, J. T., & Pelletier, J. C. (2007). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Organic Letters, 9(18), 3643-3646.

- [3] Choi, J. H., Oh, K. I., & Cho, M. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. Journal of Chemical Physics, 129(17), 174512.

Side-Chain Steric Minimization for Peptide Integrity

When designing peptidomimetics, the length of the bioorthogonal handle directly impacts structural perturbation. N-Boc-3-azido-L-alanine features a single methylene group (-CH2-N3) in its side chain, making it the most compact aliphatic azido amino acid available. Compared to azidohomoalanine (Aha), which contains two methylene groups, or azidonorvaline (three methylenes), the use of 3-azidoalanine reduces the side-chain extension by approximately 1.25 to 1.5 Å per omitted carbon [1]. This minimal steric footprint is critical for maintaining the native conformation of the peptide backbone, particularly when the azide is incorporated into sterically restricted binding pockets or dense alpha-helical domains.

| Evidence Dimension | Side-chain aliphatic carbon count |

| Target Compound Data | 1 carbon (beta-methylene only) |

| Comparator Or Baseline | Azidohomoalanine (2 carbons) or Azidolysine (4 carbons) |

| Quantified Difference | Eliminates 1 to 3 methylene units of steric bulk (approx. 1.25-1.5 Å per carbon) |

| Conditions | Structural integration into native peptide sequences |

Procuring the shortest-chain azide minimizes structural disruption, which is critical for preserving the biological activity and binding affinity of engineered peptides.

Orthogonal Stability in Solution-Phase and Complex SPPS

The choice between Boc and Fmoc protection for the 3-azidoalanine building block dictates the permissible synthetic conditions. N-Boc-3-azido-L-alanine is completely stable to basic conditions, such as 20% piperidine in DMF, which are routinely used to cleave Fmoc groups. In contrast, Fmoc-3-azido-L-alanine undergoes rapid deprotection under these exact conditions [1]. The Boc group requires strong acidic conditions (e.g., 50-95% TFA) for removal. This orthogonal stability allows chemists to selectively deprotect and modify other regions of a complex molecule or peptide on-resin without exposing the alpha-amine of the azido residue prematurely.

| Evidence Dimension | Stability to 20% piperidine in DMF (basic conditions) |

| Target Compound Data | 100% stable (requires strong acid for cleavage) |

| Comparator Or Baseline | Fmoc-3-azido-L-alanine (rapidly and completely cleaved by 20% piperidine) |

| Quantified Difference | Complete orthogonal stability under standard basic deprotection conditions |

| Conditions | Standard basic deprotection protocols in peptide synthesis |

Essential for buyers designing complex, multi-step syntheses where basic reaction conditions would destroy Fmoc-protected intermediates.

Enhanced Sensitivity as a Vibrational IR Probe

Azido-derivatized amino acids are highly valued as infrared (IR) probes because the asymmetric N3 stretch occurs in a transparent region of the protein IR spectrum. Because the azide group in 3-azidoalanine is separated from the peptide backbone by only one carbon, it actively participates in intramolecular electrostatic interactions with the backbone amides. Computational and experimental studies demonstrate that this proximity causes the azido stretch frequency in azidoalanine to be distinctly sensitive to local hydrogen bonding and stereoelectronic effects, offering a different and often more backbone-coupled solvatochromic shift profile compared to azidohomoalanine, where the azide is further insulated by an additional methylene group [1].

| Evidence Dimension | Proximity-driven IR stretch sensitivity (N3 asymmetric stretch) |

| Target Compound Data | Strong intramolecular electrostatic coupling with backbone amides (N3 stretch ~2100 cm^-1) |

| Comparator Or Baseline | Azidohomoalanine (weaker backbone coupling due to C-gamma insulation) |

| Quantified Difference | Heightened solvatochromic shift sensitivity to local backbone conformation |

| Conditions | Solvatochromic IR spectroscopy of protein folding environments |

Provides biophysicists with a highly sensitive, backbone-proximal probe for monitoring local electric fields and protein dynamics.

Rigidification in Triazole-Linked Macrocycles

In the synthesis of constrained cyclic peptides via intramolecular click chemistry (e.g., reacting with propargylglycine), the side-chain length of the azido amino acid dictates the size and flexibility of the resulting macrocyclic ring. Using N-Boc-3-azido-L-alanine generates the tightest possible 1,4-disubstituted 1,2,3-triazole linkage for a given spacing. Compared to cyclization with azidohomoalanine, the removal of one methylene unit restricts the degrees of freedom within the macrocycle, which can significantly enhance proteolytic stability and lock the peptide into a targeted bioactive conformation [1].

| Evidence Dimension | Macrocycle ring flexibility and size |

| Target Compound Data | Forms minimal-size 1,4-disubstituted 1,2,3-triazole linkages |

| Comparator Or Baseline | Azidohomoalanine-derived macrocycles |

| Quantified Difference | Reduction of one rotatable bond in the cross-linking bridge |

| Conditions | Intramolecular CuAAC cyclization with an alkyne-bearing amino acid |

Critical for medicinal chemists procuring building blocks to maximize the conformational rigidity and metabolic stability of peptide therapeutics.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Azide-Functionalized Peptides

Ideal for synthesizing peptides requiring an azide handle where the standard Fmoc-SPPS strategy is unsuitable, such as sequences prone to base-catalyzed side reactions (e.g., aspartimide formation) or when orthogonal deprotection is necessary for selective side-chain modifications [1].

Synthesis of Highly Constrained Triazole-Linked Peptidomimetics

Procured by medicinal chemists to perform intramolecular click chemistry (CuAAC) with alkyne-bearing amino acids. The ultra-short side chain of 3-azidoalanine ensures the resulting macrocycle is maximally rigid, which is often required to lock peptides into specific bioactive conformations and improve proteolytic stability [2].

Site-Specific Insertion of Vibrational IR Probes in Proteins

Utilized by biophysicists to incorporate a highly sensitive, backbone-proximal infrared probe. The unique stereoelectronic coupling between the beta-azide and the peptide backbone allows for precise monitoring of local electric fields and protein folding dynamics in regions where larger probes would disrupt the native structure [3].

Development of Compact Bioorthogonal Bioconjugates

Selected for generating bioconjugates where the linker length must be minimized. The single-carbon side chain ensures that the attached fluorophore or targeting moiety is held closely to the peptide scaffold, reducing unwanted flexibility and potential steric clashes with target receptors [1].

References

- [1] Lundquist, J. T., & Pelletier, J. C. (2007). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Organic Letters, 9(18), 3643-3646.

- [2] Testa, C., et al. (2011). Design and synthesis of cyclo[-Arg-Gly-Asp-Ψ(triazole)-Gly-Xaa-] peptide analogues by click chemistry. European Journal of Organic Chemistry, 2011(15), 2792-2802.

- [3] Choi, J. H., Oh, K. I., & Cho, M. (2008). Azido-derivatized compounds as IR probes of local electrostatic environment: Theoretical studies. Journal of Chemical Physics, 129(17), 174512.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types